molecular formula C15H13FN2O5 B2674036 4,5-dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate CAS No. 1986518-90-4

4,5-dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate

Cat. No.: B2674036
CAS No.: 1986518-90-4
M. Wt: 320.276
InChI Key: NAZLWTBMVWAZKT-UHFFFAOYSA-N
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Description

4,5-dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate is a synthetic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a fluorophenyl group and two ester functionalities, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,5-dimethylimidazole with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, typically under nitrogen, and at a temperature range of 0-5°C to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,5-dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The ester functionalities may also play a role in its bioavailability and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-dimethyl-1,2-diphenyl-1H-imidazole
  • 4,5-dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole
  • 2-(4-fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole

Uniqueness

4,5-dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate is unique due to the presence of both the fluorophenyl group and the ester functionalities. These structural features contribute to its distinct chemical reactivity and biological activity compared to other imidazole derivatives .

Biological Activity

The compound 4,5-dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate is a derivative of imidazole known for its diverse biological activities. Imidazole derivatives have gained significant attention in medicinal chemistry due to their roles in various biological processes and potential therapeutic applications. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H13FN2O5\text{C}_{14}\text{H}_{13}\text{F}\text{N}_2\text{O}_5

This compound features a fluorophenyl substituent and a dicarboxylate moiety, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various pathogens, including bacteria and fungi. The presence of electron-withdrawing groups, such as fluorine in the phenyl ring, may enhance the antimicrobial efficacy by increasing the compound's lipophilicity and membrane permeability .

Anticancer Properties

Recent investigations into imidazole derivatives have highlighted their potential as anticancer agents. The compound under review has been noted for its ability to inhibit specific cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis. For example, compounds with imidazole scaffolds have been linked to the inhibition of protein kinases involved in cancer progression .

Enzyme Inhibition

The biological activity of this compound may also extend to enzyme inhibition. Imidazole derivatives are known to act as inhibitors of various enzymes, including those involved in metabolic pathways. In particular, their ability to chelate metal ions can interfere with enzyme function, making them valuable in drug design .

Study 1: Antimicrobial Efficacy

A study conducted on structurally similar imidazole derivatives revealed that compounds with fluorinated aryl groups exhibited enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA) . The study emphasized the importance of structural modifications in optimizing antibacterial activity .

Study 2: Anticancer Activity

In another study focusing on imidazole derivatives, researchers observed that certain compounds demonstrated selective cytotoxicity towards lung cancer cells . The findings suggested that these compounds could induce apoptosis through the activation of caspase pathways .

StudyCompound TestedActivityFindings
1Fluorinated ImidazolesAntimicrobialEffective against MRSA
2Imidazole DerivativesAnticancerInduced apoptosis in lung cancer cells

The mechanisms by which this compound exerts its biological effects can be summarized as follows:

  • Protein Kinase Inhibition : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways critical for cancer progression.
  • Membrane Disruption : The lipophilic nature of the compound may facilitate its incorporation into microbial membranes, leading to cell lysis.
  • Metal Chelation : The imidazole ring's ability to chelate metal ions can disrupt enzyme function and metabolic processes.

Properties

IUPAC Name

dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]imidazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O5/c1-22-14(20)12-13(15(21)23-2)18(8-17-12)7-11(19)9-4-3-5-10(16)6-9/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZLWTBMVWAZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(C=N1)CC(=O)C2=CC(=CC=C2)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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